molecular formula C27H28ClN3O4 B12482735 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12482735
M. Wt: 494.0 g/mol
InChI Key: CMGKROROKJUCBZ-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoate derivatives. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a benzyl group, and a chloromethoxybenzamido group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under controlled conditions.

    Introduction of the Benzyl Group: Benzylation of the piperazine ring can be achieved using benzyl halides in the presence of a base.

    Attachment of the Chloromethoxybenzamido Group: This step involves the reaction of the intermediate compound with 3-chloro-4-methoxybenzoic acid or its derivatives under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZOATE): A closely related compound with similar structural features.

    METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOIC ACID: Another related compound with a carboxylic acid group instead of an ester.

Uniqueness

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H28ClN3O4

Molecular Weight

494.0 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-chloro-4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C27H28ClN3O4/c1-34-25-11-9-20(16-22(25)28)26(32)29-23-17-21(27(33)35-2)8-10-24(23)31-14-12-30(13-15-31)18-19-6-4-3-5-7-19/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,32)

InChI Key

CMGKROROKJUCBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)Cl

Origin of Product

United States

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